molecular formula C24H25N5O4S B2609001 ethyl 2-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate CAS No. 852167-53-4

ethyl 2-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Cat. No.: B2609001
CAS No.: 852167-53-4
M. Wt: 479.56
InChI Key: RNMUWAJMBXQNKQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate typically involves multiple steps:

    Formation of the Triazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. This can be achieved through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

    Indole Introduction: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using an indole boronic acid or indole halide.

    Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Final Coupling and Esterification: The final steps involve coupling the triazole-thioether intermediate with an ethyl ester derivative, followed by amidation to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thioether moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the triazole ring or the ester group, using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the ester moiety, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and signal transduction pathways.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring and indole moiety are crucial for binding to these targets, often through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-((4-(4-methoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
  • Ethyl 2-(2-((4-(4-methylphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Uniqueness

Ethyl 2-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is unique due to the presence of the ethoxyphenyl group, which can influence its pharmacokinetic properties and biological activity. This structural feature may enhance its ability to penetrate biological membranes and interact with specific molecular targets more effectively than its analogs.

This compound’s unique combination of structural elements makes it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-3-32-17-11-9-16(10-12-17)29-23(19-13-25-20-8-6-5-7-18(19)20)27-28-24(29)34-15-21(30)26-14-22(31)33-4-2/h5-13,25H,3-4,14-15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMUWAJMBXQNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC(=O)OCC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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